Cas no 1428110-70-6 (2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide)

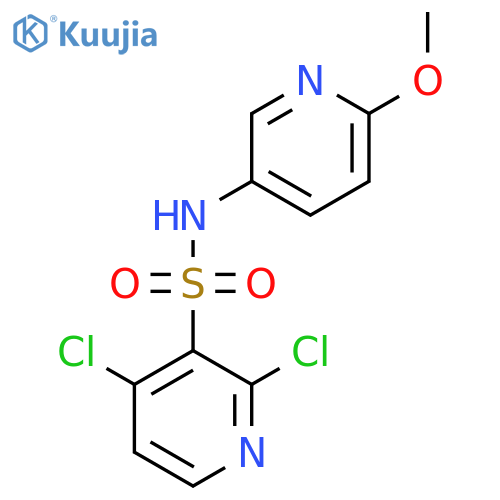

1428110-70-6 structure

商品名:2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Z1556992211

- AKOS033425412

- 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide

- EN300-26589135

- 1428110-70-6

-

- インチ: 1S/C11H9Cl2N3O3S/c1-19-9-3-2-7(6-15-9)16-20(17,18)10-8(12)4-5-14-11(10)13/h2-6,16H,1H3

- InChIKey: ZHSWRTSVWNWKBQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CN=C(C=1S(NC1C=NC(=CC=1)OC)(=O)=O)Cl

計算された属性

- せいみつぶんしりょう: 332.9741677g/mol

- どういたいしつりょう: 332.9741677g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 418

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26589135-0.05g |

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide |

1428110-70-6 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1428110-70-6 (2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬